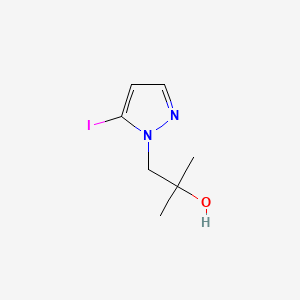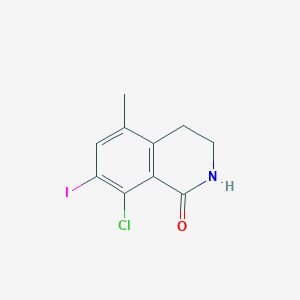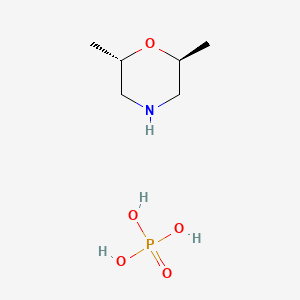
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two methyl groups at the 2 and 6 positions of the morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-dimethylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as morpholine and methylating agents.
Methylation: The morpholine undergoes methylation at the 2 and 6 positions using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure (2S,6S)-2,6-dimethylmorpholine.
Addition of Phosphoric Acid: The purified (2S,6S)-2,6-dimethylmorpholine is then reacted with phosphoric acid to form the final compound.
Industrial Production Methods
In industrial settings, the production of (2S,6S)-2,6-dimethylmorpholine;phosphoric acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatment strategies.
Industry: It is utilized in various industrial processes, including the production of polymers, coatings, and specialty chemicals.
Wirkmechanismus
The mechanism by which (2S,6S)-2,6-dimethylmorpholine;phosphoric acid exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,6S)-2,6-Diaminoheptanedioate: Another compound with similar stereochemistry but different functional groups.
(2R,6R)-Hydroxynorketamine: A compound with similar structural features but different pharmacological properties.
Uniqueness
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid is unique due to its specific combination of methyl groups and phosphoric acid, which imparts distinct chemical reactivity and potential applications. Its ability to participate in various chemical reactions and its potential biological activity set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C6H16NO5P |
|---|---|
Molekulargewicht |
213.17 g/mol |
IUPAC-Name |
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid |
InChI |
InChI=1S/C6H13NO.H3O4P/c1-5-3-7-4-6(2)8-5;1-5(2,3)4/h5-7H,3-4H2,1-2H3;(H3,1,2,3,4)/t5-,6-;/m0./s1 |
InChI-Schlüssel |
YUULYJKSZPYHAJ-GEMLJDPKSA-N |
Isomerische SMILES |
C[C@H]1CNC[C@@H](O1)C.OP(=O)(O)O |
Kanonische SMILES |
CC1CNCC(O1)C.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(7-Azabicyclo[2.2.1]heptan-7-YL)ethanol oxalic acid](/img/structure/B13909813.png)
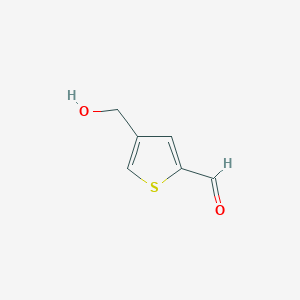
![1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909823.png)

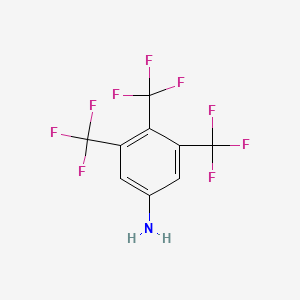
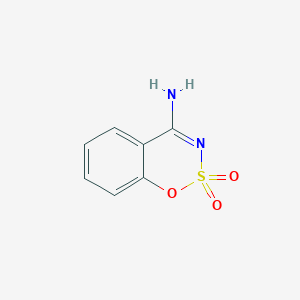
![5-Iodo-3,7-bis[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13909845.png)
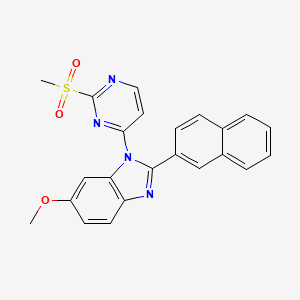
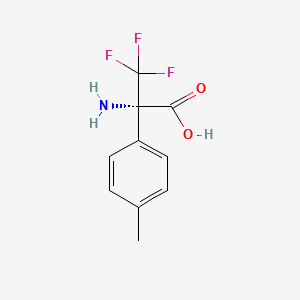
![17-Methoxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13909883.png)
![methyl (Z)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13909884.png)
